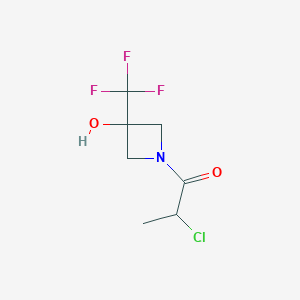

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

Description

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one is a heterocyclic compound featuring a four-membered azetidine ring substituted with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 3-position. The propan-1-one backbone is chlorinated at the 2-position, conferring electrophilic reactivity. This structure combines polar (hydroxyl) and lipophilic (CF₃) groups, making it a candidate for medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

2-chloro-1-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClF3NO2/c1-4(8)5(13)12-2-6(14,3-12)7(9,10)11/h4,14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQAZCQXCJMOLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)(C(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group, a hydroxy group, and a chloro group attached to an azetidine ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications as a pharmaceutical building block and its interactions with biological macromolecules.

The molecular formula of this compound is , with a molecular weight of 245.62 g/mol. Its structure is characterized by:

- Chloro Group : Enhances reactivity and potential for further functionalization.

- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.

- Hydroxy Group : Capable of forming hydrogen bonds, influencing binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the hydroxy and chloro groups facilitate critical interactions through hydrogen bonding. This mechanism makes it a candidate for various therapeutic applications.

Biological Activity

Research on the biological activity of this compound has indicated several potential areas of interest:

Antiproliferative Effects

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, azetidinone derivatives have shown effectiveness in inhibiting the growth of MCF-7 breast cancer cells, with IC50 values indicating potent activity (e.g., IC50 = 3.9 nM for reference compounds) .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of the trifluoromethyl group is particularly beneficial in enhancing the selectivity and potency of enzyme inhibitors, which can lead to decreased side effects in therapeutic applications .

Comparative Analysis

A comparison with similar compounds reveals unique advantages offered by this compound:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl, Hydroxy | High lipophilicity, enzyme inhibition |

| 2-Chloro-1-(3-hydroxy-3-(difluoromethyl)azetidin-1-yl)propan-1-one | Difluoromethyl | Moderate activity |

| 2-Chloro-1-(3-hydroxy-3-(methyl)azetidin-1-yl)propan-1-one | Methyl group | Lower potency |

This table illustrates that the trifluoromethyl substitution significantly enhances both lipophilicity and metabolic stability compared to other substituents.

Case Studies

Several studies have explored the biological implications of similar azetidine derivatives:

- Anticancer Activity : A study highlighted the synthesis and evaluation of azetidinone derivatives showing promising results against various cancer cell lines, suggesting that modifications can lead to enhanced efficacy .

- Enzyme Targeting : Research focused on enzyme inhibitors has demonstrated that compounds with trifluoromethyl groups exhibit superior binding affinity, leading to effective modulation of target enzyme activity .

Scientific Research Applications

Research indicates that this compound exhibits significant antiproliferative activity , making it a subject of interest in pharmacological studies. Its structural components, particularly the trifluoromethyl and hydroxy groups, enhance its biological interactions.

Antiproliferative Effects

In vitro studies have demonstrated that compounds with similar structures show notable antiproliferative effects on various cancer cell lines. For instance, related azetidine derivatives have shown IC50 values ranging from 10 to 33 nM against MCF-7 breast cancer cells and comparable activity against MDA-MB-231 triple-negative breast cancer cells.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 9h | MCF-7 | 10 |

| Compound 9q | MDA-MB-231 | 23 |

| CA-4 | MCF-7 | 3.9 |

These findings suggest that the trifluoromethyl and hydroxy groups may enhance the compound's binding affinity to specific molecular targets involved in cell proliferation.

Applications in Medicinal Chemistry

The compound serves as a valuable building block for synthesizing pharmaceuticals targeting specific diseases. Its unique structural features allow for modifications that can lead to enhanced therapeutic profiles. Derivatives of this compound have been explored for their potential in treating various types of cancer due to their ability to inhibit cell growth effectively.

Case Studies

A notable study investigated the synthesis and biological evaluation of azetidine derivatives similar to this compound. The research highlighted the ability of these compounds to disrupt microtubule dynamics by binding at the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Example Study: Azetidine Derivatives in Drug Design

A review of azetidine derivatives emphasized their favorable balance between stability and molecular rigidity, making them suitable candidates for drug discovery. The study outlined various derivatives that target specific pathways involved in diseases such as cancer and neurodegenerative disorders.

Key Findings:

- Azetidines are effective in modifying pharmacological properties.

- They have been linked to treatments for conditions like amyloid-beta aggregation in Alzheimer's disease.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Key Compounds

Key Differences and Implications

(a) Ring Size and Conformational Strain

- Azetidine (4-membered ring) : The target compound’s azetidine ring introduces significant ring strain compared to pyrrolidine (5-membered, ) or piperidine (6-membered, ). This strain may enhance reactivity in nucleophilic substitution reactions but reduce thermodynamic stability .

- Pyrrolidine vs.

(b) Substituent Effects

- Hydroxyl (-OH) vs. Ethoxy (-OCH₂CH₃) : The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the ethoxy group in oxyfluorfen (). This difference likely impacts solubility and bioavailability.

- Trifluoromethyl (-CF₃) : Present in both the target compound and oxyfluorfen, this electron-withdrawing group enhances resistance to enzymatic degradation, a critical feature in pesticides and pharmaceuticals .

(c) Chlorination Position

- 2-Chloro vs. 3-Chloro: The target’s 2-chloropropanone moiety is more electrophilic than the 3-chloro derivative (), favoring nucleophilic attacks in synthetic pathways (e.g., Friedel-Crafts acylation, ).

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one typically proceeds via:

- Formation of the azetidine ring bearing the hydroxy and trifluoromethyl substituents.

- Functionalization of the azetidine nitrogen with a propanone moiety.

- Selective chlorination at the alpha position of the propanone.

This approach ensures the installation of the key functional groups with stereochemical control and high regioselectivity.

Azetidine Ring Construction with Trifluoromethyl Substitution

The azetidine core, a four-membered nitrogen-containing heterocycle, is synthesized through cyclization reactions involving appropriate amino alcohol precursors or via ring expansion methods. The trifluoromethyl group at the 3-position is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (TMS-CF3), typically under nucleophilic or radical conditions.

A representative method includes:

- Starting with a suitable β-amino alcohol or azetidinone precursor.

- Reacting with trifluoromethylation agents under controlled conditions to install the –CF3 group at the 3-position.

- Hydroxylation at the same carbon to yield the 3-hydroxy-3-(trifluoromethyl) substitution pattern.

This step is critical to achieve the desired substitution pattern on the azetidine ring.

Introduction of the Propanone Side Chain

The nitrogen atom of the azetidine ring is alkylated with a 2-chloropropanone derivative or its equivalent. This is typically done via nucleophilic substitution or acylation reactions:

- The azetidine nitrogen acts as a nucleophile reacting with 2-chloropropanoyl chloride or 2-chloropropanone under basic or neutral conditions.

- Reaction conditions are optimized to avoid over-alkylation or side reactions.

- The product is purified to isolate this compound.

Selective Chlorination Techniques

The chlorination at the alpha position of the propanone can be achieved via:

- Direct chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

- Halogenation under acidic or basic catalysis to ensure regioselectivity.

- Use of N-chlorosuccinimide (NCS) in the presence of catalysts to achieve mild and selective chlorination.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azetidine ring formation | β-amino alcohol + trifluoromethylation reagent (e.g., TMS-CF3) | 65-80 | Requires inert atmosphere, low temp |

| Hydroxylation at C-3 | Oxidation with mild oxidants (e.g., m-CPBA) | 70-85 | Stereoselective hydroxylation |

| N-Alkylation with 2-chloropropanone | 2-chloropropanoyl chloride, base (e.g., triethylamine) | 75-90 | Controlled temperature, anhydrous |

| Alpha-chlorination | NCS or SOCl2, catalyst, solvent (e.g., dichloromethane) | 60-80 | Mild conditions to prevent overchlorination |

Detailed Research Findings and Optimization

Stereochemical Control: The formation of the 3-hydroxy-3-(trifluoromethyl)azetidine ring requires precise control of stereochemistry to ensure biological activity, as the hydroxy group and trifluoromethyl substituent influence the compound's conformation and reactivity.

Reagent Selection: The use of trifluoromethylation reagents such as TMS-CF3 provides high regioselectivity and yield. Alternative radical trifluoromethylation methods may lead to side products.

Chlorination Selectivity: Employing N-chlorosuccinimide under mild conditions minimizes side reactions and degradation of sensitive functional groups on the azetidine ring.

Purification: Chromatographic techniques, such as preparative HPLC or flash chromatography, are essential to isolate the pure compound due to the presence of isomeric and side products.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Challenges | Solutions/Notes |

|---|---|---|---|

| Azetidine ring synthesis | β-amino alcohol, TMS-CF3, inert atmosphere | Controlling regio- and stereochemistry | Low temperature, inert gas protection |

| Hydroxylation at C-3 | m-CPBA or equivalent oxidant | Over-oxidation | Mild oxidants, controlled addition |

| N-Alkylation with propanone | 2-chloropropanoyl chloride, base | Over-alkylation | Stoichiometric control, temperature regulation |

| Alpha-chlorination | NCS, catalyst, mild solvent | Overchlorination, ring degradation | Mild conditions, monitoring reaction progress |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a substituted azetidine precursor (e.g., 3-hydroxy-3-(trifluoromethyl)azetidine) with chloroacetone in the presence of a base like potassium carbonate. Key steps include:

- Reaction Conditions: Anhydrous solvents (e.g., ethanol or dichloromethane) under reflux (60–80°C) for 6–12 hours to drive the reaction to completion.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity.

- Yield Optimization: Control of stoichiometry (1:1.2 molar ratio of azetidine to chloroacetone) and exclusion of moisture to prevent side reactions .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

Methodological Answer:

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (P261, P264 codes) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on the azetidine ring’s hydrogen-bonding potential and the trifluoromethyl group’s hydrophobic interactions.

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein contact maps .

- SAR Studies: Compare with analogs (e.g., 3-hydroxy vs. ethoxy-substituted azetidines) to identify critical pharmacophores .

Q. What strategies resolve contradictions in reactivity data during synthesis?

Methodological Answer:

- Controlled Experiments: Systematically vary reaction parameters (e.g., temperature, solvent polarity) to isolate factors affecting yield. For example, dichloromethane may favor SN2 pathways over DMSO.

- In Situ Monitoring: Use HPLC or inline FT-IR to detect intermediates (e.g., enolates or byproducts).

- Isotopic Labeling: O-labeled reagents can trace hydroxyl group participation in side reactions .

Q. How does the hydroxyl group on the azetidine ring influence stability and reactivity?

Methodological Answer:

- Acid-Base Behavior: The hydroxyl group (pKa ~10–12) can deprotonate under basic conditions, forming an oxyanion that stabilizes transition states in nucleophilic substitutions.

- Hydrogen Bonding: Intra- or intermolecular H-bonding with the ketone oxygen affects crystallinity and solubility (e.g., logP reduction by 0.5–1.0 units).

- Oxidative Stability: Test under accelerated conditions (40°C, 75% RH for 4 weeks). Use antioxidants like BHT if degradation exceeds 5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.